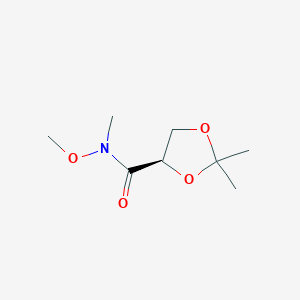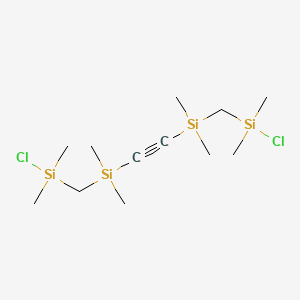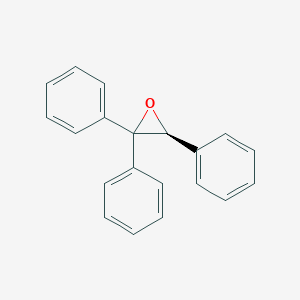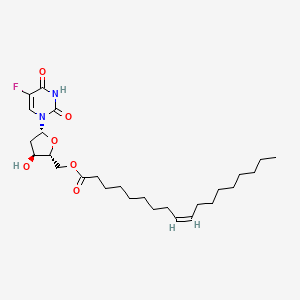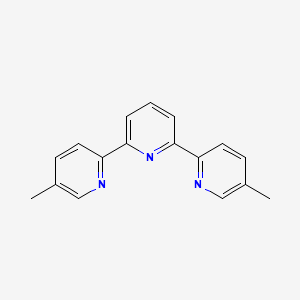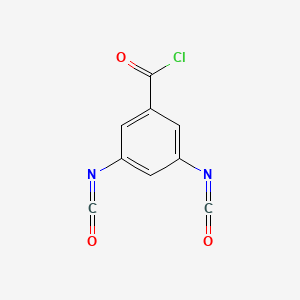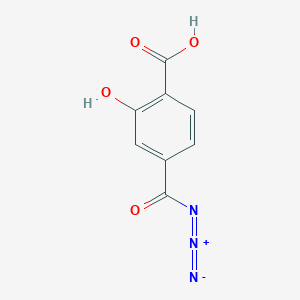![molecular formula C18H22N4O4 B14264764 4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) CAS No. 138571-68-3](/img/structure/B14264764.png)
4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) is a complex organic compound characterized by its unique structure, which includes two methoxybenzene carboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3-methoxybenzene-1-carboximidamide, followed by the introduction of the ethane-1,2-diylbis(oxy) linker through a series of condensation reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production may also incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups.
Applications De Recherche Scientifique
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: This compound shares a similar ethane-1,2-diylbis(oxy) linker but differs in its functional groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Another related compound with a naphthalene-based structure.
4,4’-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid): This compound has a similar linker but different terminal groups.
Uniqueness
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) is unique due to its specific combination of functional groups and linker, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
138571-68-3 |
|---|---|
Formule moléculaire |
C18H22N4O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[2-(4-carbamimidoyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O4/c1-23-15-9-11(17(19)20)3-5-13(15)25-7-8-26-14-6-4-12(18(21)22)10-16(14)24-2/h3-6,9-10H,7-8H2,1-2H3,(H3,19,20)(H3,21,22) |
Clé InChI |
MQBZOWGJFCAXOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=N)N)OCCOC2=C(C=C(C=C2)C(=N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
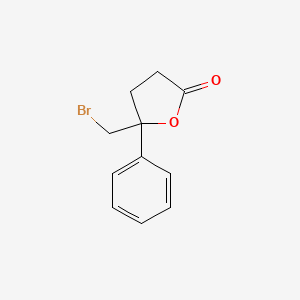


![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
